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Compound of Interest

Compound Name: 20(R)-Notoginsenoside R2

Cat. No.: B149817

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2 is a dammarane-type triterpenoid saponin isolated from the
traditional Chinese medicine Panax notoginseng. As a stereocisomer of Notoginsenoside R2,
the spatial arrangement of the hydroxyl group at the C-20 position distinguishes it from its 20(S)
counterpart. This structural nuance is critical as it can significantly influence the molecule's
biological activity and pharmacokinetic profile. This technical guide provides a comprehensive
overview of the pharmacological properties of 20(R)-Notoginsenoside R2, with a focus on its
anti-cancer, neuroprotective, and anti-inflammatory effects. The document details the
underlying mechanisms of action, summarizes quantitative data, and provides insights into the
experimental methodologies used to elucidate its pharmacological profile.

Physicochemical Properties
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Property Value Source

Molecular Formula Ca1H70013 --INVALID-LINK--
Molecular Weight 770.99 g/mol --INVALID-LINK--
CAS Number 948046-15-9 --INVALID-LINK--
Appearance White powder --INVALID-LINK--

. Soluble in DMSO, Pyridine,
Solubility --INVALID-LINK--
Methanol, Ethanol

Pharmacological Activities and Mechanisms of
Action

Current research, primarily conducted on a mixture of 20(S) and 20(R) epimers or without
specifying the stereoisomer, indicates that Notoginsenoside R2 possesses significant
therapeutic potential across various disease models.

Anti-Cancer Activity

Notoginsenoside R2 has demonstrated notable anti-proliferative and pro-apoptotic effects in
cancer cell lines.

Quantitative Data:

Cell Line Assay Parameter Value Compound Source
H22 20(S/R)-
Hepatoma CCK-8 ICso 65.91 pg/mL Notoginsenos  [1]
Cells ide R2
o Notoginsenos
pHUVECs Cell Viability ICso0 25.94 nM de R2 [2]
ide

Mechanism of Action: PIBK/AKT/mTOR Signaling Pathway
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Studies on a 20(S/R) mixture of Notoginsenoside R2 have shown that it inhibits the proliferation
of H22 hepatoma cells and induces apoptosis by blocking the PI3BK/AKT/mTOR signaling
pathway.[1] Treatment with the mixture resulted in a significant reduction in the phosphorylation
of key proteins in this pathway, including PI3K, AKT, and mTOR.[1]

20(R)-Notoginsenoside R2
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Inhibition of the PISK/AKT/mTOR pathway by 20(R)-Notoginsenoside R2.

Neuroprotective Effects

Notoginsenoside R2 has shown promise in ameliorating neuronal damage and cognitive
deficits in models of neurodegenerative diseases.

Mechanism of Action: miR-27a/SOX8/(-catenin Signaling Pathway

In a model of Alzheimer's disease, Notoginsenoside R2 (stereochemistry not specified) was
found to reduce APB25-35-induced neuronal apoptosis and inflammation.[3][4] The underlying
mechanism involves the downregulation of miR-27a, which in turn leads to the upregulation of
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its target, SOX8.[3][4] Increased SOX8 expression subsequently activates the (3-catenin
signaling pathway, leading to the suppression of apoptosis and neuroinflammation.[3][4]

Notoginsenoside R2
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Neuroprotective mechanism of Notoginsenoside R2.

Anti-Angiogenic and Pro-Inflammatory Effects on
Colonic Microvasculature

Interestingly, one study reported that Notoginsenoside R2 (stereochemistry not specified) can
induce colonic microvascular injuries.[2]

Mechanism of Action: Rap1GAP/PI3K/Akt Signaling Pathway

This study suggests that Notoginsenoside R2 blocks the Rap1GAP/PI3K/Akt signaling
pathway, leading to induced inflammatory injuries in the colonic mucosa and microvessels.[2][5]
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Inhibition of Angiogenesis by Notoginsenoside R2.

Pharmacokinetic Profile

Detailed pharmacokinetic data specifically for 20(R)-Notoginsenoside R2 is limited. However,
general information on the metabolism of ginsenosides provides some insights.

Metabolism:

The metabolism of ginsenosides, including Notoginsenoside R1 (the precursor to R2), primarily
occurs in the gastrointestinal tract through deglycosylation by gut microbiota.[6]
Notoginsenoside R1 can be metabolized to 20(S)- and 20(R)-Notoginsenoside R2.[1] It is
generally accepted that a lower number of sugar moieties is associated with increased
bioactivity and bioavailability.

Interaction with Drug Transporters:
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Studies on the related compound, ginsenoside Rh2, have shown stereoselective effects on P-
glycoprotein (P-gp), an important drug efflux transporter. While 20(S)-Rh2 is a potent P-gp
inhibitor, 20(R)-Rh2 exhibited a more complex, dose-dependent effect on P-gp.[7][8] This
suggests that the stereochemistry at the C-20 position can significantly impact interactions with
drug transporters, which would, in turn, affect the absorption, distribution, and excretion of the
compound. Further studies are needed to specifically characterize the interaction of 20(R)-
Notoginsenoside R2 with P-gp and other transporters.

Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK-8)

This assay is used to determine the effect of 20(R)-Notoginsenoside R2 on cell proliferation

Cell Culture and Treatment CCK-8 Assay
[Seed cells in 96-well p\aiej%(ncubale for zaHdu 20(R)-NGR2 at various concennamna%cubam for a defined period (.g., 24h, Aﬂha Add CCK-8 solution to each weanuhale for 17404)@%5;% absorbance at 450 ND
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Workflow for the CCK-8 cell viability assay.

Detailed Steps:

e Seed cells at a density of 5 x 103 to 1 x 10* cells/well in a 96-well plate and incubate for 24
hours.

o Treat the cells with various concentrations of 20(R)-Notoginsenoside R2 and a vehicle
control.

 Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

e Add 10 pL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
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» Measure the absorbance at 450 nm using a microplate reader.

o Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (TUNEL)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to
detect DNA fragmentation, a hallmark of apoptosis.

Workflow:

Cell Preparation and Treatment TUNEL Staining Analysis
(Trsat cells with ZO(R)VNGRZJH[HX cells with 4% parafurma\dehyue)—)Germeab\hze cells] Gdd TUNEL reaction m\xlme)—)EncubatE atar c]—)[clmmers‘am with DAPD G\suahze under a fluorescence m.cmscup%—)@uamw apoptotic cel\s]
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Workflow for the TUNEL apoptosis assay.

Detailed Steps:

e Culture and treat cells with 20(R)-Notoginsenoside R2.

o Fix the cells with 4% paraformaldehyde.

o Permeabilize the cells to allow entry of the labeling reagents.

 Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl
transferase (TdT) and labeled dUTPs.

o Counterstain the nuclei with a fluorescent dye such as DAPI.

» Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-
positive (apoptotic) cells.

Western Blot Analysis
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Western blotting is employed to detect changes in the expression and phosphorylation levels of
specific proteins in signaling pathways.

Workflow:
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Workflow for Western Blot analysis.

Detailed Steps:
e Lyse cells treated with 20(R)-Notoginsenoside R2 to extract total protein.
o Determine the protein concentration of the lysates.

o Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose
membrane.

e Block the membrane to prevent non-specific antibody binding.

 Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K,
PI3K, p-AKT, AKT, p-mTOR, mTOR).

 Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that
recognizes the primary antibody.

e Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an
imaging system.
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» Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

20(R)-Notoginsenoside R2 is a promising natural product with demonstrated anti-cancer and
neuroprotective potential in preclinical studies. Its mechanisms of action appear to involve the
modulation of key signaling pathways such as PI3BK/AKT/mTOR and miR-27a/SOX8/B3-catenin.
However, a significant portion of the existing research has been conducted on a mixture of
20(S) and 20(R) epimers. To fully realize the therapeutic potential of 20(R)-Notoginsenoside
R2, future research should focus on:

» Stereospecific Synthesis and Isolation: Developing efficient methods to obtain pure 20(R)-
Notoginsenoside R2 is crucial for accurate pharmacological evaluation.

o Head-to-Head Comparison with 20(S) Epimer: Conducting direct comparative studies
between the 20(R) and 20(S) epimers is essential to delineate their distinct pharmacological
profiles and mechanisms of action.

» In-depth Pharmacokinetic Studies: A thorough investigation of the absorption, distribution,
metabolism, and excretion (ADME) of pure 20(R)-Notoginsenoside R2 is necessary to
understand its bioavailability and disposition in vivo.

» Target Identification and Validation: Elucidating the direct molecular targets of 20(R)-
Notoginsenoside R2 will provide a more precise understanding of its mechanism of action
and facilitate the development of more targeted therapies.

« In Vivo Efficacy and Safety Studies: Rigorous in vivo studies in relevant animal models are
required to establish the therapeutic efficacy and safety profile of 20(R)-Notoginsenoside
R2 before it can be considered for clinical development.

By addressing these key areas, the scientific community can unlock the full therapeutic
potential of this intriguing natural compound for the benefit of patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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